molecular formula C8H9N3 B3120820 1-Ethyl-1H-imidazo[4,5-b]pyridine CAS No. 273756-99-3

1-Ethyl-1H-imidazo[4,5-b]pyridine

Cat. No. B3120820
Key on ui cas rn: 273756-99-3
M. Wt: 147.18 g/mol
InChI Key: IDQBZQRENYYJCR-UHFFFAOYSA-N
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Patent
US07538931B2

Procedure details

To a flask were added 0.5 g 4-azabenzimidazole and 10 ml N,N-dimethylformamide and the mixture was cooled to 10 C under nitrogen. 0.18 g Sodium hydride were added in portions and the reaction mixture was stirred for 20 minutes. 0.71 g Diethylsulfate were added and the mixture was allowed to warm to 22 C and was stirred for 16 hours. The mixture was quenched slowly with 30 ml 1M hydrochloric acid and the aqueous layer was washed with ethyl acetate. After basification with sodium hydroxide, the product was extracted twice with ethyl acetate and dried over sodium sulfate. Following filtration and solvent removal, the product was purified by silica gel chromatography using 5% methanol in ethyl acetate to 12% methanol in ethyl acetate. 0.4 g Of an oil was obtained.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]=2[NH:3][CH:2]=1.[H-].[Na+].[CH2:12](OS(OCC)(=O)=O)[CH3:13]>CN(C)C=O>[CH2:12]([N:1]1[C:5]2[C:4](=[N:9][CH:8]=[CH:7][CH:6]=2)[N:3]=[CH:2]1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=N2
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.18 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.71 g
Type
reactant
Smiles
C(C)OS(=O)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10 C under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 22 C
STIRRING
Type
STIRRING
Details
was stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched slowly with 30 ml 1M hydrochloric acid
WASH
Type
WASH
Details
the aqueous layer was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
After basification with sodium hydroxide, the product was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtration and solvent removal
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)N1C=NC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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